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Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of

sphingomyelin (SM), is a critical component in the field of lipidomics. Sphingomyelins are a

class of sphingolipids found in animal cell membranes, particularly abundant in the myelin

sheath of nerve cells.[1][2] Structurally, N-Nervonoyl-D-erythro-
sphingosylphosphorylcholine consists of a phosphocholine head group, a sphingosine

backbone, and a nervonic acid (C24:1) N-acyl chain.

In lipidomics, particularly in mass spectrometry-based analyses, accurate quantification of lipid

species is paramount. Due to variations in sample extraction efficiency and ionization response

between different lipid molecules, the use of internal standards is essential for reliable

quantification. N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, or its stable isotope-

labeled counterpart, serves as an excellent internal standard for the quantification of various

sphingomyelin species in complex biological samples.[3][4] Its unique long acyl chain allows it

to be distinguished from many endogenous sphingomyelins, ensuring that the standard does

not interfere with the measurement of native analytes.

These application notes provide detailed protocols for the use of N-Nervonoyl-D-erythro-
sphingosylphosphorylcholine as an internal standard in a typical lipidomics workflow, from
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sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

Core Application: Internal Standard for
Sphingomyelin Quantification
The primary application of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine is to serve

as an internal standard (IS) in quantitative lipidomics. By adding a known quantity of the IS to a

sample prior to lipid extraction, one can account for analyte loss during sample processing and

normalize for variations in instrument response. This allows for the accurate determination of

the absolute or relative abundance of other sphingomyelin species in the sample. The

quantification is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM)

mode.[3][5]

Table 1: Physicochemical Properties of N-Nervonoyl-D-erythro-
sphingosylphosphorylcholine

Property Value

Molecular Formula C₄₇H₉₃N₂O₆P[6]

Molecular Weight 813.22 g/mol [6]

CAS Number 94359-13-4[6]

Appearance Solid[6]

Storage Temperature -20°C[2]

Synonyms SM(d18:1/24:1), Nervonoyl Sphingomyelin

Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
Several methods are effective for extracting sphingolipids, including the Folch and Bligh & Dyer

methods.[7][8] The acidified Bligh & Dyer method is particularly recommended for

comprehensive sphingolipid extraction from plasma or tissue.[9]
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Materials:

Biological sample (e.g., 50 µL plasma, 10 mg homogenized tissue)

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine internal standard solution (in

methanol or chloroform:methanol 1:1)

Chloroform (CHCl₃)

Methanol (MeOH)

0.1 M Hydrochloric Acid (HCl)

Deionized Water (H₂O)

Centrifuge, vortex mixer, and sample tubes

Nitrogen gas evaporator

Procedure:

Place the biological sample (e.g., 50 µL of plasma) into a glass tube.

Add a known amount of the N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
internal standard solution. The amount should be chosen to be within the linear range of the

instrument's calibration curve.

Add 750 µL of Chloroform:Methanol (1:2, v/v).

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

Add 250 µL of Chloroform.

Vortex for 30 seconds.

Add 250 µL of 0.1 M HCl.

Vortex for another 30 seconds. The solution should now be biphasic.
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Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation.

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette and transfer it to a new clean glass tube.

Dry the collected lipid extract under a gentle stream of nitrogen gas.

The dried lipid film can be stored at -80°C until analysis.

Table 2: Comparison of Common Lipid Extraction Methods for Sphingolipids

Extraction Method Solvent System Advantages Considerations

Folch[7][8]
Chloroform:Methanol:

Water

Well-established,

good recovery for a

broad range of lipids.

[7][8]

Uses a larger volume

of chloroform, a toxic

solvent.

Bligh & Dyer[7][8]
Chloroform:Methanol:

Water

Reduced solvent

volume compared to

Folch, good for polar

lipids.[7][8]

Still relies on

chloroform.

Acidified Bligh &

Dyer[9]

Chloroform:Methanol:

Acid

Recommended for

improved recovery of

sphingolipids,

including

sphingomyelin.[9]

Acid may degrade

certain sensitive lipids

if not handled

properly.

MTBE Extraction[8]
Methyl-tert-butyl

ether:Methanol:Water

The upper organic

phase contains lipids,

simplifying collection;

less toxic than

chloroform.[8]

MTBE is highly

volatile, which can

affect reproducibility.

[8]

Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the analysis of the extracted lipids using a triple quadrupole or QTRAP

mass spectrometer.[3][4]
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Materials:

Dried lipid extract from Protocol 1

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic

Acid

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1%

Formic Acid

LC column (e.g., C18 reverse-phase, 2.1 mm x 100 mm, 1.7 µm)

LC-MS/MS system

Procedure:

Reconstitution: Reconstitute the dried lipid extract in 100 µL of Mobile Phase A or a suitable

injection solvent (e.g., Methanol). Vortex thoroughly to ensure the lipids are fully dissolved.

LC Separation:

Inject 5-10 µL of the reconstituted sample onto the LC column.

Use a flow rate of 0.3 mL/min.

Apply a suitable gradient for lipid separation. An example gradient is:

0-2 min: 30% B

2-12 min: Linear gradient from 30% to 100% B

12-17 min: Hold at 100% B

17.1-20 min: Return to 30% B for column re-equilibration.

MS/MS Detection:

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Use the Multiple Reaction Monitoring (MRM) acquisition mode.[3]

The precursor ion for all sphingomyelin species is the protonated molecule [M+H]⁺.

A characteristic product ion for sphingomyelins is m/z 184.07, corresponding to the

phosphocholine headgroup.[10]

Monitor the specific MRM transitions for the internal standard and the target endogenous

sphingomyelins.

Table 3: Example MRM Transitions for Sphingomyelin Analysis

Sphingomyelin Species Precursor Ion (m/z) Product Ion (m/z)

SM(d18:1/24:1) (Internal

Standard)
813.7 184.1

SM(d18:1/16:0) 703.6 184.1

SM(d18:1/18:0) 731.6 184.1

SM(d18:1/18:1) 729.6 184.1

SM(d18:1/22:0) 787.7 184.1

SM(d18:1/24:0) 815.7 184.1

Note: These m/z values are monoisotopic and may need to be adjusted based on the specific

instrument and calibration.

Visualizations and Workflows
Sphingomyelin Metabolism
The diagram below illustrates the central role of sphingomyelin in sphingolipid metabolism. It is

synthesized from ceramide and can be hydrolyzed back to ceramide, a key signaling molecule.

[11]
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Caption: Simplified pathway of sphingomyelin metabolism.

Experimental Workflow for Lipidomics Analysis
This workflow outlines the complete process from sample collection to data analysis using an

internal standard.
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Sample Preparation

Instrumental Analysis

Data Processing
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(Plasma, Tissue, Cells)

2. Add Internal Standard
(N-Nervonoyl SM)

3. Lipid Extraction
(e.g., Bligh & Dyer)

4. Dry Extract
(Nitrogen Stream)
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Injection Solvent

6. LC Separation
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7. MS/MS Detection
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8. Peak Integration
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Caption: General workflow for quantitative lipidomics.
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Principle of Internal Standard Quantification
This diagram illustrates the logic of how an internal standard corrects for experimental

variations.

Endogenous Analyte
(Unknown Amount, Ax)

Sample Preparation
& LC-MS/MS Analysis

(Introduces variation 'V')

Internal Standard
(Known Amount, ISk)

Measured Analyte Signal
(Am = Ax * V)

Measured IS Signal
(ISm = ISk * V)

Ratio Calculation
Am / ISm = (AxV) / (ISkV)

Ax = ISk * (Am / ISm)

Variation 'V' is cancelled out,
allowing accurate calculation of Ax.

Click to download full resolution via product page

Caption: Logic of quantification using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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